molecular formula C15H15O3P B14066658 Phosphonic acid, 2-propenyl-, diphenyl ester CAS No. 101111-39-1

Phosphonic acid, 2-propenyl-, diphenyl ester

Katalognummer: B14066658
CAS-Nummer: 101111-39-1
Molekulargewicht: 274.25 g/mol
InChI-Schlüssel: INDCZXZNLPWHJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphonic acid, 2-propenyl-, diphenyl ester is an organophosphorus compound with the molecular formula C15H15O3P. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 2-propenyl group and two phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphonic acid, 2-propenyl-, diphenyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of diphenyl phosphite with allyl bromide under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction temperatures to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphonic acid, 2-propenyl-, diphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates. These products have diverse applications in different fields .

Wissenschaftliche Forschungsanwendungen

Phosphonic acid, 2-propenyl-, diphenyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of phosphonic acid, 2-propenyl-, diphenyl ester involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Phosphonic acid, 2-propenyl-, diphenyl ester can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

101111-39-1

Molekularformel

C15H15O3P

Molekulargewicht

274.25 g/mol

IUPAC-Name

[phenoxy(prop-2-enyl)phosphoryl]oxybenzene

InChI

InChI=1S/C15H15O3P/c1-2-13-19(16,17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h2-12H,1,13H2

InChI-Schlüssel

INDCZXZNLPWHJP-UHFFFAOYSA-N

Kanonische SMILES

C=CCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.